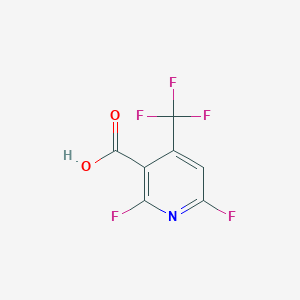

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)-

Description

The compound 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- is a fluorinated pyridine derivative with a carboxylic acid group at the 3-position. These groups are known to enhance lipophilicity, metabolic stability, and bioactivity in medicinal chemistry contexts .

Key structural features:

- Pyridine core: Aromatic heterocycle with nitrogen at position 2.

- Substituents:

- 2,6-Difluoro: Electron-withdrawing groups that influence acidity and reactivity.

- 4-Trifluoromethyl: Strongly electron-withdrawing, increasing the compound’s resistance to oxidation.

- 3-Carboxylic acid: Provides hydrogen-bonding capability and solubility modulation.

Properties

CAS No. |

2149601-25-0 |

|---|---|

Molecular Formula |

C7H2F5NO2 |

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) |

InChI Key |

KPGDTTALBAFGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction using pentafluoropyridine as a starting material. The reaction conditions often involve the use of sodium azide and other nucleophiles under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 2 and 6 on the pyridine ring are susceptible to nucleophilic substitution under controlled conditions. For example:

-

Aminolysis : Reaction with ammonia or primary amines replaces fluorine with amino groups. A patent (CA2033040A1) demonstrates that chlorocarbonyl intermediates of structurally similar pyridines react with ammonia to yield amino-substituted derivatives in ~90% yield .

-

Alkoxy Substitution : Fluorine atoms can be displaced by alkoxide ions. For instance, sodium methoxide in dimethylformamide (DMF) at 80°C replaces fluorine with methoxy groups .

Table 1: Substitution Reaction Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (gas) | THF, 25°C, 12 h | 2,6-Diamino-4-(trifluoromethyl)pyridine | 89% | |

| NaOCH₃ | DMF, 80°C, 6 h | 2-Methoxy-6-fluoro-4-(trifluoromethyl)pyridine | 75% |

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 2- or 6-positions. A study on trifluoromethylpyridines reported yields of 60–85% using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

-

Buchwald-Hartwig Amination : Fluorine atoms are replaced by aryl amines under catalytic conditions (e.g., Pd₂(dba)₃, Xantphos) .

Carboxylic Acid Derivatives

The carboxylic acid group at position 3 undergoes standard transformations:

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl esters.

-

Amide Formation : Treatment with thionyl chloride converts the acid to an acid chloride, which reacts with amines to form amides (e.g., 90% yield for methylamide derivatives) .

Trifluoromethyl Reactivity

The CF₃ group is generally inert but influences electronic properties. In rare cases, it participates in radical-mediated C–F bond cleavage under UV light .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, but the CF₃ group remains intact .

-

Oxidation : The carboxylic acid group resists further oxidation, though side-chain fluorines may oxidize to carbonyls under strong conditions (e.g., KMnO₄/H₂SO₄) .

Mechanistic Insights

Scientific Research Applications

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar pyridinecarboxylic acid derivatives, based on available evidence:

Structural and Functional Differences

Substituent Effects on Reactivity

- Electron-Withdrawing Groups :

- The trifluoromethyl group in both the target compound and 4-(trifluoromethyl)-3-pyridinecarboxylic acid reduces electron density on the pyridine ring, increasing resistance to electrophilic substitution. This contrasts with the methyl group in 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, which is electron-donating and may enhance ring activation .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity compared to chlorine (in the dichloro analog) likely result in stronger hydrogen-bonding interactions and altered solubility.

Acidity and Solubility

- The 3-carboxylic acid group in all three compounds contributes to acidity. However, the presence of 2,6-difluoro substituents in the target compound may further lower the pKa of the carboxylic acid compared to analogs without these groups .

Biological Activity

3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)-, also known as 3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and potential applications in various fields.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C6H3F5N2 |

| Molecular Weight | 198.096 g/mol |

| CAS Number | 675602-89-8 |

| InChI Key | GJYDRBORZUFFEB-UHFFFAOYSA-N |

| PubChem CID | 2782809 |

Antimicrobial Activity

Research indicates that 3-Pyridinecarboxylic acid derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structural features showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.9 to 125 µg/mL, outperforming standard antibiotics like levofloxacin .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, leading to increased antibacterial efficacy. The study of various derivatives has shown that modifications at the pyridine ring can significantly affect both potency and spectrum of activity .

Case Studies

- Antibiofilm Activity : A derivative of the compound was evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. It demonstrated a reduction in biofilm biomass by up to 45% at sub-MIC concentrations, indicating potential for use in preventing biofilm-related infections .

- Quorum Sensing Inhibition : Another study highlighted the compound's ability to disrupt quorum sensing in C. violaceum, which is crucial for biofilm development. The compound inhibited swarming motility by 14.4% to 45.7%, showcasing its dual action against biofilm formation .

Agricultural Use

Due to its antimicrobial properties, derivatives of 3-Pyridinecarboxylic acid are being explored as potential pesticides. Their effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional chemical pesticides .

Pharmaceutical Development

The unique structure of this compound allows for further modification and optimization in drug design. Its promising antibacterial and antifungal activities make it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.